(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

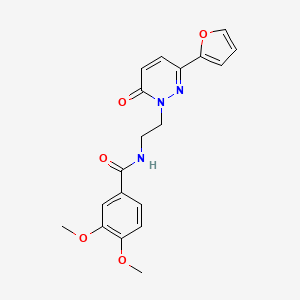

(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

- 1,4-di(4-pyridyl)benzene serves as a versatile ligand in coordination chemistry. Its pyridine moieties readily coordinate with metal ions, forming robust complexes. Researchers use it to construct MOFs, which are porous materials with applications in gas storage, catalysis, and drug delivery .

- Due to its extended π-conjugated system, this compound participates in supramolecular assemblies. Scientists explore its self-assembly behavior in host-guest systems, molecular recognition, and crystal engineering .

- The π-conjugated structure of 1,4-di(4-pyridyl)benzene makes it interesting for organic semiconductors. Researchers investigate its charge transport properties, luminescence, and potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

- Some studies explore the biological activity of related compounds. While 1,4-di(4-pyridyl)benzene itself may not be directly used in medicine, understanding its interactions with biomolecules can inform drug design and bioimaging strategies .

- Researchers incorporate this compound into functional materials. It may serve as a building block for designing novel materials with tailored properties, such as luminescent sensors, conductive polymers, or hybrid nanomaterials .

- The crystal packing of 1,4-di(4-pyridyl)benzene influences its physical properties. Scientists study its crystal structures, phase transitions, and polymorphism. Such insights contribute to the field of solid-state chemistry and crystal engineering .

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Supramolecular Chemistry

Organic Electronics and Optoelectronics

Biological Applications

Materials Science and Nanotechnology

Crystal Engineering and Solid-State Chemistry

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves the condensation of pyridine-3-carboxaldehyde with thiophene-2-carboxylic acid hydrazide, followed by cyclization with 1,3-dimethylbarbituric acid and dehydration to form the final product.", "Starting Materials": [ "Pyridine-3-carboxaldehyde", "Thiophene-2-carboxylic acid hydrazide", "1,3-Dimethylbarbituric acid" ], "Reaction": [ "Step 1: Condensation of pyridine-3-carboxaldehyde with thiophene-2-carboxylic acid hydrazide in the presence of a suitable catalyst to form the corresponding hydrazone intermediate.", "Step 2: Cyclization of the hydrazone intermediate with 1,3-dimethylbarbituric acid in the presence of a suitable acid catalyst to form the pyrazole intermediate.", "Step 3: Dehydration of the pyrazole intermediate using a suitable dehydrating agent to form the final product, (E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide." ] } | |

CAS RN |

1285513-42-9 |

Product Name |

(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide |

Molecular Formula |

C14H11N5OS |

Molecular Weight |

297.34 |

IUPAC Name |

N-[(E)-pyridin-3-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C14H11N5OS/c20-14(19-16-9-10-3-1-5-15-8-10)12-7-11(17-18-12)13-4-2-6-21-13/h1-9H,(H,17,18)(H,19,20)/b16-9+ |

InChI Key |

QGWCSQFMINUPNT-CXUHLZMHSA-N |

SMILES |

C1=CC(=CN=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,4-Dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2509930.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2509935.png)

![N-(2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2509937.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2509938.png)

![2-(1,3-Benzoxazol-2-ylthio)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2509939.png)

![7-(1H-imidazol-1-yl)-3-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2509943.png)

![2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2509944.png)

![5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509952.png)

![[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride](/img/structure/B2509953.png)